4-(2,4-difluorophenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole
Overview
Description
4-(2,4-difluorophenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole is a synthetic organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a difluorophenyl group, a pyrazolyl group, and a thiazole ring, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-difluorophenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole typically involves multi-step organic reactions. One possible route could include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone to form the thiazole ring.
Introduction of the Difluorophenyl Group: Using a halogenation reaction to introduce the difluorophenyl group.
Attachment of the Pyrazolyl Group: Employing a coupling reaction to attach the pyrazolyl group to the thiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolyl or thiazole rings.
Reduction: Reduction reactions could potentially modify the difluorophenyl group or the thiazole ring.
Substitution: The compound can participate in substitution reactions, especially at positions where halogens are present.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-dichlorophenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole
- 4-(2,4-difluorophenyl)-2-[2-(3-methyl-1H-imidazol-1-yl)ethyl]-1,3-thiazole
Uniqueness
The presence of the difluorophenyl group in 4-(2,4-difluorophenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole may confer unique properties such as increased lipophilicity or altered electronic characteristics, distinguishing it from similar compounds.
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-2-[2-(3-methylpyrazol-1-yl)ethyl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3S/c1-10-4-6-20(19-10)7-5-15-18-14(9-21-15)12-3-2-11(16)8-13(12)17/h2-4,6,8-9H,5,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWYORBYZYCISA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCC2=NC(=CS2)C3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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